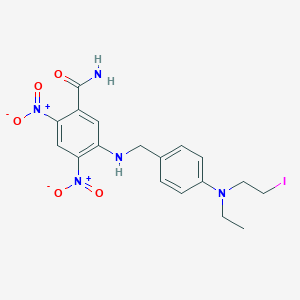
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide is a complex organic compound characterized by its unique structure, which includes nitro groups, an ethylamino group, and an iodoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide typically involves multiple steps, including nitration, amination, and iodination reactions. The process begins with the nitration of a benzene derivative to introduce nitro groups at the 2 and 4 positions. This is followed by the introduction of an ethylamino group through a substitution reaction. Finally, the iodination of the ethyl group is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
化学反应分析
Types of Reactions
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds where the iodoethyl group is replaced by other functional groups.
科学研究应用
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the iodoethyl group can facilitate binding to specific sites within biological systems. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
2,4-Dinitroaniline: Similar structure but lacks the ethylamino and iodoethyl groups.
5-Iodo-2,4-dinitrobenzamide: Similar structure but lacks the ethylamino group.
2,4-Dinitro-5-aminobenzamide: Similar structure but lacks the iodoethyl group.
Uniqueness
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide is unique due to the presence of both the ethylamino and iodoethyl groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interactions compared to its similar counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
32869-06-0 |
|---|---|
分子式 |
C18H20IN5O5 |
分子量 |
513.3 g/mol |
IUPAC 名称 |
5-[[4-[ethyl(2-iodoethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C18H20IN5O5/c1-2-22(8-7-19)13-5-3-12(4-6-13)11-21-15-9-14(18(20)25)16(23(26)27)10-17(15)24(28)29/h3-6,9-10,21H,2,7-8,11H2,1H3,(H2,20,25) |
InChI 键 |
ZGEDRYNLSZDOHJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCI)C1=CC=C(C=C1)CNC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



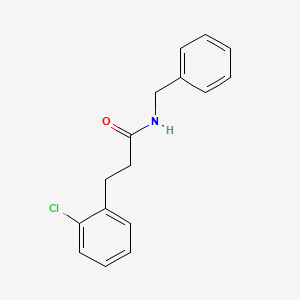
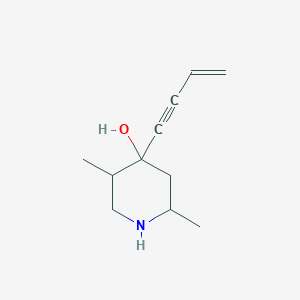

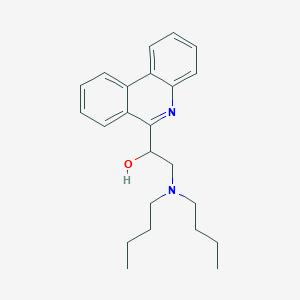

![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
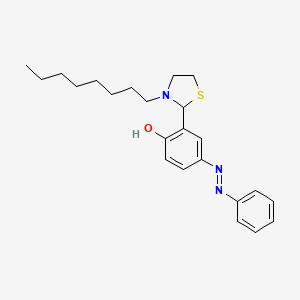
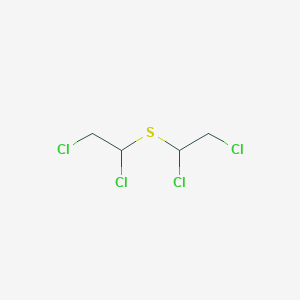
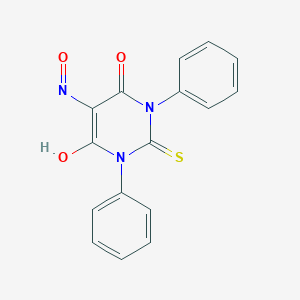
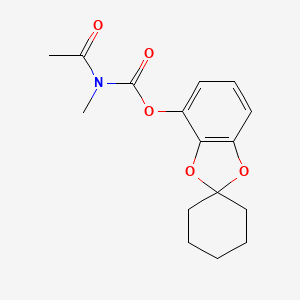
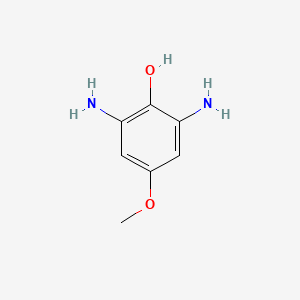

![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
